molecular formula C15H22N2O3S2 B2681384 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide CAS No. 2034531-40-1

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide

Cat. No. B2681384
CAS RN: 2034531-40-1
M. Wt: 342.47
InChI Key: OOGFRZWYAQLBEC-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.47. The purity is usually 95%.
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Scientific Research Applications

Receptor Interaction Studies

Compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide have been extensively studied for their interactions with various receptors. For example, the interaction of similar compounds with cannabinoid receptors has been detailed, contributing to the understanding of receptor-ligand dynamics and aiding in the design of receptor-specific drugs (Shim et al., 2002).

Pharmacological Probes

Compounds with structural similarities have been developed as pharmacological probes to investigate the role of cannabinoid receptors in various physiological processes. This includes studying their potential anti-obesity effects, highlighting the therapeutic potential of receptor antagonists in treating conditions like obesity (Hildebrandt et al., 2003).

Material Science

In material science, related compounds have been utilized in the synthesis of novel materials. For instance, the development of new polyamides incorporating specific chemical functionalities demonstrates the versatility of such compounds in creating materials with tailored properties (Viswanathan et al., 2014).

Drug Development

The role of structurally similar compounds in drug development, particularly as inhibitors of soluble epoxide hydrolase, underscores their importance in creating new therapeutic agents. These efforts aim to address various diseases by modulating enzyme activity, thereby affecting disease progression (Thalji et al., 2013).

properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-11-4-8-21-14(11)15(18)16-12-2-6-17(7-3-12)13-5-9-22(19,20)10-13/h4,8,12-13H,2-3,5-7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFRZWYAQLBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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